4-Ethenyl-2-phenyl-1,3-dioxane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-2-phenyl-1,3-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-11-8-9-13-12(14-11)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURRHCSQAJTABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCOC(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Polymer Chemistry and Materials Science: the Case of 2 Methylene 4 Phenyl 1,3 Dioxane
The isomer, 2-methylene-4-phenyl-1,3-dioxane, is a well-documented member of the cyclic ketene (B1206846) acetals (CKAs) family. Its primary application lies in the field of polymer chemistry, specifically in a process known as radical ring-opening polymerization (RROP). psu.edu
Radical Ring-Opening Polymerization (RROP): In RROP, a propagating radical adds to the exocyclic methylene (B1212753) group of the CKA. This is followed by the cleavage (opening) of the dioxane ring, which incorporates a degradable ester linkage into the backbone of the resulting polymer. psu.edu This method is significant because it allows for the creation of vinyl-type polymers that possess segments susceptible to hydrolysis, making them degradable. psu.edu
Copolymerization: 2-methylene-4-phenyl-1,3-dioxane is often used as a comonomer with traditional vinyl monomers like methyl methacrylate (B99206) (MMA). By incorporating this CKA into the polymer chain, researchers can precisely control the degradation profile and mechanical properties of the final material. The phenyl group at the 4-position enhances the monomer's stability and its solubility in organic solvents.
Advanced Materials: The ability to introduce ester bonds into polymer backbones via RROP is crucial for developing advanced materials, such as degradable plastics and materials for biomedical applications where biodegradability is essential. psu.edu
The research into six-membered CKAs like 2-methylene-4-phenyl-1,3-dioxane has been driven by the desire for greater control over the polymerization process and reduced shrinkage compared to their five-membered ring counterparts.
Catalysis and Ligand Design: General Dioxane Scaffolds
While no specific catalytic applications for 4-Ethenyl-2-phenyl-1,3-dioxane are documented, the broader class of dioxane-containing molecules has been explored in catalysis and coordination chemistry.
Ligand Design: The oxygen atoms in the dioxane ring possess lone pairs of electrons that can coordinate with metal centers. Research has shown that telluride ligands incorporating 1,3-dioxane (B1201747) moieties can form stable complexes with Group 12 metals like zinc, cadmium, and mercury. tandfonline.com This demonstrates the potential of the dioxane framework to serve as a component in the design of complex ligands for catalysts or other functional materials.
Catalytic Synthesis: The synthesis of the basic 4-phenyl-1,3-dioxane (B1205455) structure is itself a subject of catalytic research. It is commonly produced via the Prins condensation of styrene (B11656) and formaldehyde, a reaction that is often optimized using solid acid catalysts like sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-15-SO3H). researchgate.netresearchgate.net This catalytic route can achieve high conversion and selectivity for the desired product. researchgate.net
Advanced Spectroscopic and Structural Characterization of 4 Ethenyl 2 Phenyl 1,3 Dioxane
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These two methods are often used in conjunction as they provide complementary information. spectroscopyonline.commt.com For a molecule like 4-ethenyl-2-phenyl-1,3-dioxane, the spectra would reveal characteristic vibrations of the dioxane ring, the phenyl group, and the ethenyl (vinyl) substituent.
The IR and Raman spectra are sensitive to the molecule's symmetry; bands that are strong in one spectrum may be weak or absent in the other. spectroscopyonline.com For instance, in molecules with a center of symmetry, certain vibrations are exclusively IR active while others are exclusively Raman active. americanpharmaceuticalreview.com Although this compound lacks a perfect center of symmetry, the principle of complementarity still applies.
Key Vibrational Modes for this compound:
C-H Stretching: The C-H stretching vibrations of the phenyl group are typically observed in the 3100-3000 cm⁻¹ region. The vinyl C-H stretches also appear in this region. The aliphatic C-H stretches of the dioxane ring would be found at slightly lower wavenumbers, generally between 3000 and 2850 cm⁻¹. These C-H stretching vibrations are often more pronounced in Raman spectra. americanpharmaceuticalreview.com
C=C Stretching: A characteristic band for the vinyl group's C=C stretch would be expected around 1645 cm⁻¹. The aromatic C=C stretching vibrations of the phenyl ring typically appear as a set of bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: The 1,3-dioxane (B1201747) ring is characterized by strong C-O stretching vibrations. Acetal (B89532) structures typically show strong bands in the 1200-1000 cm⁻¹ region. mdpi.com For 1,3-dioxane derivatives, strong IR bands between 1050 and 1150 cm⁻¹ can be characteristic. americanpharmaceuticalreview.com
Ring Vibrations: The puckering and breathing modes of the dioxane ring and the in-plane and out-of-plane bending of the phenyl ring give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). acs.org
The following table summarizes the expected vibrational frequencies for the key functional groups in this compound, based on typical ranges for similar structures.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |
| Phenyl Ring | C-H Stretch | 3100 - 3000 | Raman |
| Ethenyl Group | C-H Stretch | 3100 - 3000 | Raman |
| Dioxane Ring | C-H Stretch | 3000 - 2850 | Raman |
| Ethenyl Group | C=C Stretch | ~1645 | Raman |
| Phenyl Ring | C=C Stretch | 1600 - 1450 | Both |
| Dioxane Ring | C-O Stretch | 1200 - 1000 | IR |
| Phenyl Ring | Ring Bending | < 1000 | Both |
| Ethenyl Group | C-H Bend (out-of-plane) | 1000 - 900 | IR |
This table is generated based on general spectroscopic principles and data for analogous compounds.
X-ray Diffraction Crystallography for Solid-State Structure and Stereochemistry
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, which are crucial for understanding the compound's conformation and stereochemistry.
For 1,3-dioxane derivatives, a key structural feature is the conformation of the six-membered ring. The 1,3-dioxane ring typically adopts a chair conformation to minimize steric strain. asianpubs.orgresearchgate.net In the case of 2,4-disubstituted 1,3-dioxanes, the substituents can be arranged in either a cis or trans configuration, leading to different stereoisomers.
In the chair conformation of this compound, both the ethenyl group at the C4 position and the phenyl group at the C2 position can occupy either an equatorial or an axial position. Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. Therefore, the most stable conformation is expected to be the one where both the phenyl and ethenyl groups are in equatorial positions (trans isomer). journals.co.zaacs.org However, the "anomeric effect" can sometimes favor an axial orientation for electronegative substituents at the C2 position.
X-ray crystallography would confirm the preferred conformation and configuration. For example, studies on similar compounds like (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol have shown that the 1,3-dioxane ring adopts a chair conformation with the phenyl group in an equatorial position. asianpubs.org In another related compound, 5-acetyl-5-methyl-2-phenyl-1,3-dithiane, the phenyl group was also found to be in an equatorial orientation. journals.co.za
The crystal packing is stabilized by intermolecular forces such as van der Waals interactions and, in some cases, π–π stacking interactions between the phenyl rings of adjacent molecules. iucr.org
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-10 |
| b (Å) | ~14-16 |
| c (Å) | ~7-9 |
| β (°) | ~95-105 |
| Z (molecules/unit cell) | 4 |
| Conformation | Chair |
| Phenyl group orientation | Equatorial |
| Ethenyl group orientation | Equatorial |
This table presents hypothetical data based on common values for similar organic compounds and is for illustrative purposes only. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). iucr.org
The chromophores in this compound are the phenyl ring and the ethenyl group. The phenyl group exhibits characteristic π → π* transitions. The primary absorption bands for benzene (B151609) are typically observed around 204 nm and 256 nm. Substitution on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity. mdpi.com
The ethenyl group also undergoes a π → π* transition, typically at a shorter wavelength than the aromatic ring. However, potential conjugation between the π-systems of the phenyl ring and the ethenyl group could influence the absorption spectrum. If the molecule adopts a conformation where the p-orbitals of the vinyl group can overlap with the π-system of the phenyl ring, this extended conjugation would lower the energy of the π → π* transition, resulting in a bathochromic shift. The extent of this shift would be highly dependent on the molecule's conformation.
The 1,3-dioxane ring itself does not have significant absorption in the near-UV region but can influence the electronic environment of the chromophores. The oxygen atoms have non-bonding electrons (n-electrons) which could potentially be involved in n → σ* transitions at shorter wavelengths, but these are generally weak and often obscured.
Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent:
| Transition | Chromophore | Expected λ_max (nm) |
| π → π | Phenyl Ring | ~260 |
| π → π | Phenyl Ring (E2 band) | ~210 |
| π → π* | Ethenyl Group | < 200 |
This table is illustrative and actual values may vary depending on the solvent and specific electronic interactions. mdpi.comresearchgate.net
The presence of the phenyl group is expected to dominate the UV spectrum in the accessible region (>200 nm). Any observed shifts from the typical values for a monosubstituted benzene could provide insight into the electronic interaction between the phenyl ring and the rest of the molecule.
Stereochemical Aspects and Conformational Dynamics of 4 Ethenyl 2 Phenyl 1,3 Dioxane
Analysis of Cis/Trans Isomerism in 1,3-Dioxane (B1201747) Systems with Substituents at C-2 and C-4
In 2,4-disubstituted 1,3-dioxane systems like 4-ethenyl-2-phenyl-1,3-dioxane, the presence of two stereocenters gives rise to cis-trans isomerism. masterorganicchemistry.comwikipedia.org These diastereomers are characterized by the relative orientation of the substituents with respect to the plane of the six-membered ring. The cis-isomer has both the 2-phenyl and 4-ethenyl groups on the same side of the ring, while the trans-isomer has them on opposite sides. masterorganicchemistry.com
In the preferred chair conformation, the substituents can occupy either axial or equatorial positions. For the cis-isomer, this translates to two possible chair conformers: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The trans-isomer also exists as two chair conformers, each with one substituent in an axial position and the other in an equatorial position (axial-equatorial and equatorial-axial).
The thermodynamic stability of these isomers is largely dictated by the steric bulk of the substituents. Generally, the conformer that allows the larger substituent to occupy the more spacious equatorial position is energetically favored. mdpi.com In the case of this compound, the phenyl group is significantly bulkier than the ethenyl group. Consequently, the most stable conformer for the cis-isomer is the diequatorial form. For the trans-isomer, the most stable conformer is the one where the larger phenyl group is equatorial and the ethenyl group is axial. The equilibrium between the cis and trans isomers can be established under acidic conditions, which allows for ring-opening and closing, leading to the thermodynamically favored isomer. researchgate.net Studies on analogous systems, such as 2-p-cyanophenyl-5-ethyl-1,3-dioxane, have shown that isomerization to the more stable trans isomer can be achieved, with typical cis/trans ratios reaching 25:75 upon equilibration. nih.gov
Conformational Analysis of the 1,3-Dioxane Ring: Chair, Twist-Boat, and Half-Chair Forms
Like cyclohexane (B81311), the 1,3-dioxane ring is not planar and adopts several conformations to relieve ring strain. The most stable and well-studied conformation is the chair form. thieme-connect.de Other higher-energy, flexible conformations include the twist-boat (or skew-boat) and the half-chair, which often act as transition states in the process of ring inversion. researchgate.net
The chair conformation of 1,3-dioxane is slightly different from that of cyclohexane due to the presence of two oxygen atoms. The C-O bond lengths are shorter than C-C bonds, and the C-O-C bond angle is smaller than the C-C-C angle, leading to a more puckered ring. The energy difference between the chair and the 2,5-twist form in some severely crowded methyl-substituted 1,3-dioxanes has been determined to be approximately 29.8 kJ mol⁻¹, highlighting the significant stability of the chair conformation. nih.gov
The twist-boat conformation is a flexible form that is an intermediate in the chair-to-chair interconversion. It is less stable than the chair form due to torsional strain and, in some cases, unfavorable non-bonded interactions. The half-chair conformation is typically a high-energy transition state on the pathway of ring inversion. For this compound, the chair conformers will be the most populated, while the twist-boat and half-chair forms will be transient intermediates in conformational isomerization.
Determination of Conformational Preferences and A-Values for Ethenyl and Phenyl Groups
The conformational preference of a substituent for the equatorial position over the axial position in a cyclohexane or related heterocyclic ring is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the two orientations. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position due to greater steric hindrance in the axial position. chemistrysteps.com
The phenyl group is known to be a bulky substituent with a significant preference for the equatorial position. In the cyclohexane ring system, the A-value for a phenyl group is approximately 3.0 kcal/mol (12.6 kJ/mol), indicating substantial destabilization in the axial position due to 1,3-diaxial interactions. echemi.comstackexchange.com In 1,3-dioxane, the conformational energy of a phenyl group can be influenced by factors such as nonclassical C-H···O hydrogen bonds, which can affect its preference for the axial or equatorial position, particularly at C-5. nih.gov However, at the C-2 position, the phenyl group has a very strong preference for the equatorial orientation to avoid severe steric clashes with the axial hydrogens at C-4 and C-6.
The A-value for an ethenyl (vinyl) group is not as well-documented as for many alkyl and aryl groups. However, it is generally considered to be less sterically demanding than a methyl group. stackexchange.com Studies on 2,4,6-substituted 1,3-dioxanes containing unsaturated groups like crotonyl and cinnamyl at the C-2 position have shown a high equatorial preference, although lower than that of alkyl and aryl groups. researchgate.net This suggests that the ethenyl group at C-4 in this compound will also favor the equatorial position, but its A-value is expected to be smaller than that of the phenyl group.
| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) | Reference |
|---|---|---|---|
| Phenyl | ~3.0 | ~12.6 | stackexchange.com |
| Methyl | 1.7 | 7.1 | echemi.com |
| Ethyl | 1.75 | 7.3 | masterorganicchemistry.com |
| Isopropyl | 2.15 | 9.0 | masterorganicchemistry.com |
Mechanisms of Conformational Isomerization and Ring Inversion Pathways
The 1,3-dioxane ring is conformationally mobile, and at room temperature, it undergoes rapid chair-to-chair ring inversion. This process involves the interconversion of one chair conformer into another, during which all axial bonds become equatorial and vice versa. The ring inversion does not proceed in a single step but rather through a series of higher-energy intermediate conformations.
Quantum-chemical studies on 5-substituted 1,3-dioxanes have elucidated two primary pathways for the conformational isomerization of the equatorial and axial chair conformers. researchgate.net These pathways involve passing through twist-boat intermediates and are characterized by several transition states, often having half-chair or sofa geometries. The energy barriers for these processes have been estimated to be in the range of 8 to 12 kcal/mol. researchgate.net
For this compound, the ring inversion of the trans-isomer would interconvert the (2e,4a) conformer (phenyl equatorial, ethenyl axial) and the (2a,4e) conformer (phenyl axial, ethenyl equatorial). Given the large A-value of the phenyl group, the equilibrium will lie heavily towards the (2e,4a) conformer. Similarly, the cis-isomer would interconvert between the diequatorial and diaxial forms, with the diequatorial conformer being overwhelmingly favored.
| Conformer/Transition State | Ethyl (I) | Isopropyl (II) | tert-Butyl (III) | Phenyl (IV) |
|---|---|---|---|---|
| Cax | 0.6 | 1.0 | 1.1 | 1.3 |
| 1,4-T | 4.3 | 4.2 | 3.2 | 4.0 |
| 2,5-T | 5.7 | 5.3 | 4.9 | 5.9 |
| TS-1 | 9.1 | 8.7 | 8.4 | 9.3 |
| TS-2 | 10.4 | 10.6 | 10.4 | 10.9 |
Data adapted from quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes. researchgate.net Cax refers to the axial chair conformer, 1,4-T and 2,5-T are twist conformers, and TS-1 and TS-2 are transition states.
Influence of Substituent Effects on Ring Conformation and Stability
The conformational equilibrium of this compound is governed by the steric and electronic effects of its substituents. The primary factor influencing the stability of the various conformers is the avoidance of destabilizing 1,3-diaxial interactions. chemistrysteps.com
The phenyl group at the C-2 position exerts a strong steric influence. An axial phenyl group at C-2 would experience severe steric repulsion from the axial hydrogens at C-4 and C-6. Therefore, the phenyl group will have a profound preference for the equatorial position in both the cis- and trans-isomers.
With the 2-phenyl group predominantly in the equatorial position, the conformational preference of the 4-ethenyl group becomes the deciding factor for the relative stability of the cis and trans isomers. In the cis-isomer, the ethenyl group can also adopt an equatorial position, resulting in a stable diequatorial conformer. In the trans-isomer, if the phenyl group is equatorial, the ethenyl group must be axial, leading to a less stable (2e,4a) conformer. The magnitude of the destabilization in the trans-isomer will depend on the A-value of the ethenyl group.
Chemical Reactivity and Mechanistic Investigations of 4 Ethenyl 2 Phenyl 1,3 Dioxane
Reactions of the Ethenyl Group: Addition Reactions and Polymerization
The exocyclic double bond of the ethenyl group is the primary site for polymerization reactions. Both radical and cationic mechanisms can be employed to polymerize 4-ethenyl-2-phenyl-1,3-dioxane and its derivatives, leading to polymers with varying structures and properties.
Radical Ring-Opening Polymerization (RROP) Mechanisms
Radical ring-opening polymerization (RROP) is a significant pathway for the polymerization of cyclic monomers like this compound, offering a route to introduce heteroatoms into the polymer backbone. rsc.org The process is initiated by a radical species that adds to the ethenyl double bond. rsc.org This initial addition creates a radical intermediate which can then undergo one of two competing pathways: direct propagation through the vinyl group (ring-retaining) or fragmentation of the dioxane ring (ring-opening). rsc.orgresearchgate.net
The ring-opening pathway is often favored as it can lead to the formation of a more stable radical. For instance, the polymerization of 2-methylene-4-phenyl-1,3-dioxolane, a related compound, proceeds readily through a radical ring-opening mechanism due to the stability of the resulting rearranged radical. researchgate.net The competition between these two pathways is influenced by factors such as the stability of the radical intermediates, temperature, and monomer concentration. researchgate.net The general mechanism for the RROP of a cyclic ketene (B1206846) acetal (B89532), a class of compounds to which this compound is related, involves the formation of an ester linkage in the polymer backbone upon ring opening. researchgate.netrsc.orgnih.gov
Table 1: Competing Pathways in Radical Polymerization
| Polymerization Pathway | Description | Resulting Polymer Structure |
|---|---|---|
| Ring-Retaining Polymerization | The radical propagates through the vinyl group without cleavage of the 1,3-dioxane (B1201747) ring. | A polymer with intact dioxane rings as pendant groups. |
| Ring-Opening Polymerization | The radical intermediate undergoes fragmentation of the 1,3-dioxane ring, leading to the formation of an ester linkage and a new propagating radical. | A polyester (B1180765) backbone. |
Cationic Polymerization Pathways and Active Intermediates
Cationic polymerization of vinyl-substituted 1,3-dioxanes is another important route to produce polymers. This process is initiated by a cationic species, such as a Lewis acid or a protonic acid, which adds to the electron-rich ethenyl group. nii.ac.jpwikipedia.org This addition generates a carbocationic active intermediate that propagates the polymer chain by reacting with subsequent monomer units. nii.ac.jp
Controlled Radical Polymerization Techniques (NMP, RAFT) for Derivatives
Controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. researchgate.net While specific studies on this compound using these methods are not extensively detailed in the provided results, the principles can be applied to its derivatives.
RAFT polymerization, for instance, utilizes a chain transfer agent to mediate the polymerization via a reversible addition-fragmentation process. researchgate.net This technique has been successfully applied to the copolymerization of cyclic ketene acetals with vinyl monomers, allowing for the synthesis of degradable copolymers with controlled structures. researchgate.net Similarly, NMP has been used for the controlled polymerization of vinyl monomers like 2-vinylpyridine, demonstrating the potential for synthesizing well-defined polymers. researchgate.net The application of these techniques to derivatives of this compound would enable the creation of advanced materials with tailored properties.
Reactions Involving the 1,3-Dioxane Ring
The 1,3-dioxane ring itself is susceptible to chemical transformations, most notably ring-opening reactions under acidic conditions.
Ring-Opening Reactions: Acid-Catalyzed and Other Methodologies
The 1,3-dioxane ring can be cleaved under acidic conditions through a process known as acid-catalyzed hydrolysis. lookchem.comsemanticscholar.org This reaction typically involves the protonation of one of the oxygen atoms in the ring, followed by nucleophilic attack by water or another nucleophile, leading to the opening of the ring and the formation of a diol and an aldehyde or ketone. khanacademy.orgyoutube.com The rate of this hydrolysis is influenced by the pH of the solution and the structure of the dioxane derivative. lookchem.com For instance, the hydrolysis of 2-phenyl-1,3-dioxanes has been studied, and the reaction is catalyzed by hydronium ions. lookchem.com Other methodologies for ring-opening can involve metal ions, which can promote hydrolysis by coordinating to the oxygen atoms of the dioxane ring. rsc.org
Substitution Reactions at the Phenyl Moiety
The phenyl group attached to the 2-position of the 1,3-dioxane ring can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com Common examples of electrophilic aromatic substitution include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The presence of the 1,3-dioxane ring as a substituent on the phenyl group will influence the rate and regioselectivity of these reactions. The dioxane ring is generally considered to be an ortho, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment on the phenyl ring.
Oxidation and Reduction Pathways of the Dioxane Core
The 1,3-dioxane ring is generally stable under basic, reductive, and oxidative conditions thieme-connect.deorganic-chemistry.org. However, its reactivity can be influenced by the presence of strong reagents and catalysts.
Oxidation:
The oxidation of the 1,3-dioxane core itself is not a common transformation under standard laboratory conditions due to the inherent stability of the acetal linkage. Strong oxidizing agents, particularly in the presence of Lewis acids, can lead to cleavage of the acetal to form a lactone or related products organic-chemistry.org. For instance, the oxidation of 1,4-dioxane (B91453) (a constitutional isomer) has been studied using advanced oxidation processes, which involve highly reactive hydroxyl radicals to initiate degradation, leading to ring-opening and the formation of intermediates like ethylene (B1197577) glycol, glycolic acid, and eventually carbon dioxide and water deswater.comresearchgate.netacs.org. While the reaction conditions are harsh, they illustrate the ultimate oxidative fate of the dioxane ring.
A kinetic study on the oxidation of 1,4-dioxane by Fenton's reagent (H₂O₂/Fe(II)) demonstrated that the degradation is rapid, with a reaction rate constant for the reaction with hydroxyl radicals evaluated at 2.25 x 10⁸ M⁻¹s⁻¹ nih.gov. Another study investigated the inhibited oxidation of 1,4-dioxane, providing a mathematical model for the free-radical chain oxidation process researchgate.net. The presence of antioxidants, such as phenothiazine (B1677639) derivatives, can inhibit this oxidation by breaking the radical chain reactions physchemres.org.
Reduction:
The reduction of the 1,3-dioxane core typically involves reductive cleavage of the acetal C-O bonds to yield a protected 1,3-diol derivative. This reaction is generally achieved using reducing agents in the presence of a Lewis acid. A common reagent system for this transformation is lithium aluminum hydride (LiAlH₄) combined with aluminum chloride (AlCl₃) cdnsciencepub.com. The mechanism is believed to proceed through the formation of an oxocarbonium ion intermediate, which is then attacked by a hydride cdnsciencepub.com.
Studies comparing the reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes have shown that 1,3-dioxolanes are hydrogenolyzed faster than the corresponding 1,3-dioxanes cdnsciencepub.com. This difference in reactivity is attributed to the relative ease of forming the intermediate oxocarbonium ion cdnsciencepub.com. Borane in tetrahydrofuran (B95107) has also been shown to be an effective reagent for the reductive cleavage of acetals and ketals, converting cyclic acetals into hydroxy ethers cdnsciencepub.com. The regioselectivity of the ring opening is influenced by the substitution pattern on the dioxane ring, with cleavage generally occurring to form the most stable oxocarbonium ion cdnsciencepub.comresearchgate.net.
The table below summarizes the general conditions for the reduction of the dioxane core based on related compounds.
| Reducing Agent System | Product Type | Mechanistic Feature | Reference |
| LiAlH₄ - AlCl₃ | Hydroxy ether | Oxocarbonium ion intermediate | cdnsciencepub.com |
| Borane (BH₃) in THF | Hydroxy ether | Similar to LiAlH₄-AlCl₃ | cdnsciencepub.com |
Reaction Kinetics and Selectivity Studies for this compound Transformations
The kinetics and selectivity of reactions involving this compound are dictated by the reactivity of both the dioxane ring and the ethenyl group.
Reaction Kinetics:
Kinetic studies on the hydrolysis of the 1,3-dioxane ring are well-documented for various derivatives. The hydrolysis is typically acid-catalyzed and proceeds through a mechanism involving protonation of one of the oxygen atoms, followed by ring opening to form a stabilized carbocation intermediate lookchem.comrsc.orgresearchgate.net. The rate of hydrolysis is influenced by the substituents on the dioxane ring. For example, kinetic studies on the hydrolysis of cyclic ketone acetals have shown that substitution at the 5-position strongly deactivates the acetal toward hydrolysis thieme-connect.de.
A study on the hydrolysis of 2-aryl-2-phenyl-1,3-dithianes (a sulfur analog) in aqueous dioxane with perchloric acid indicated that the mechanism can shift from an ASₑ2 scheme for more reactive compounds to an A2-like scheme for less reactive ones rsc.org. The hydrolysis of 2-methyl-1,3-dioxane (B3054962) was found to be a reversible second-order reaction researchgate.net.
The table below presents kinetic data for the hydrolysis of some related dioxane derivatives.
| Compound | Conditions | Rate Constant (k) | Reference |
| 2-(2-hydroxyphenyl)-1,3-dioxane | pH 8.76, 25.0 °C | - | lookchem.com |
| 2-(2-hydroxyphenyl)-1,3-dioxane | pH 2.11, 25.0 °C | - | lookchem.com |
| 2-methyl-1,3-dioxane | 323-363 K, acidic ion exchange resin | Activation energy = 33.31 kJ/mol | researchgate.net |
Selectivity:
The presence of both a dioxane ring and an ethenyl group in this compound allows for selective reactions. The dioxane ring is stable to many reagents that react with the double bond. For example, electrophilic additions to the ethenyl group can occur without affecting the dioxane ring.
In a Co(III)-catalyzed reaction, 4-vinyl-1,3-dioxan-2-ones were used for the stereoselective C-H homoallylation of indole (B1671886) derivatives, demonstrating that the vinyl group can react selectively while the dioxane ring remains intact rsc.org. The stereochemistry of the substituents on the dioxane ring can also influence the selectivity of reactions. For instance, pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones undergo annelation reactions with complete stereocontrol, which is rationalized by steric and stereoelectronic interactions in boat-like conformations of the dioxane ring nih.gov.
Isomerization and Rearrangement Processes
The structure of this compound, which contains a vinyl ether-like moiety within a cyclic system, makes it a potential candidate for isomerization and rearrangement reactions, particularly sigmatropic rearrangements.
Isomerization:
Isomerization of this compound could involve the migration of the double bond. Acid-catalyzed isomerization of exocyclic double bonds in heterocyclic systems is a known process. The stability of the resulting isomers would depend on the substitution pattern and the thermodynamic favorability.
Rearrangement:
A significant potential rearrangement for a molecule with the structural features of this compound is the Claisen rearrangement, which is a libretexts.orglibretexts.org-sigmatropic rearrangement of allyl vinyl ethers libretexts.orgjove.comlibretexts.orgethz.chwikipedia.org. Although this compound is not a classic allyl vinyl ether, under thermal or catalytic conditions, rearrangements involving the ethenyl group and the dioxane ring could be envisioned. The Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state libretexts.orgjove.com. The reaction is typically irreversible when a carbonyl group is formed in the product, as this provides a strong thermodynamic driving force wikipedia.org.
While no direct evidence for a Claisen rearrangement of this compound is available, the general mechanism is well-established. The reaction is highly stereoselective, with the conformation of the transition state dictating the stereochemistry of the product jove.com.
Another potential rearrangement is the catalytic isomerization of m-dioxanes to β-alkoxy aldehydes, which is proposed to occur through adsorption on a catalyst, weakening of the oxygen-carbon bond to form a carbonium ion, followed by a hydrogen shift researchgate.net.
The table below outlines the key features of the Claisen rearrangement, which could be a potential transformation for analogous structures.
| Rearrangement Type | Key Structural Motif | Driving Force | Mechanistic Feature | Reference |
| Claisen Rearrangement | Allyl vinyl ether | Formation of a stable C=O bond | libretexts.orglibretexts.org-Sigmatropic shift | libretexts.orgjove.comwikipedia.org |
Theoretical and Computational Studies of 4 Ethenyl 2 Phenyl 1,3 Dioxane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular geometries, energies, and electronic properties that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational chemistry for studying molecular systems. Geometry optimization is a key application, where these methods are used to locate the minimum energy structures on a potential energy surface, which correspond to stable molecular conformations.
Methodologies: For 1,3-dioxane (B1201747) systems, DFT methods, particularly those using the B3LYP functional, have been widely employed for their balance of computational cost and accuracy. acs.orgresearchgate.netresearchgate.net Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are also used, often providing benchmark results. researchgate.net These calculations are typically paired with basis sets like 6-31G(d) or the more extensive 6-311++G(d,p) to accurately describe the electron distribution. acs.orgresearchgate.netresearchgate.net For instance, studies on 4-phenyl-1,3-dioxane (B1205455) have utilized RHF/6-31G(d) calculations to explore its potential energy surface. researchgate.net
Application to 4-Ethenyl-2-phenyl-1,3-dioxane: In applying these methods to this compound, the first step would be to perform geometry optimization to find the most stable chair, twist, and boat conformations. The presence of the bulky phenyl group at the C2 position and the ethenyl group at the C4 position would lead to several possible stereoisomers (e.g., cis and trans) and conformers (e.g., equatorial and axial orientations of the substituents). DFT and ab initio calculations would determine the relative energies of these forms, identifying the global minimum energy structure and the energy barriers between different conformers. researchgate.netresearchgate.net
A hypothetical comparison of relative energies for different conformers, based on typical findings for substituted dioxanes, is presented below.
| Conformer of this compound | Phenyl Group Orientation | Ethenyl Group Orientation | Hypothetical Relative Energy (kcal/mol) |
| Chair 1 (cis) | Equatorial | Equatorial | 0.00 (Reference) |
| Chair 2 (cis) | Axial | Equatorial | > 3.0 |
| Chair 3 (trans) | Equatorial | Axial | > 1.0 |
| 2,5-Twist | - | - | ~5-7 |
| 1,4-Twist | - | - | ~6-8 |
This table is illustrative, based on data for analogous compounds like 4-phenyl-1,3-dioxane, and actual values would require specific calculations.
Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule by transforming the complex molecular wave function into a representation of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de
Methodologies: NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with a donor-acceptor interaction (e.g., n→σ* or π→π) is calculated using second-order perturbation theory. uni-muenchen.deresearchgate.net Larger E(2) values indicate stronger electronic interactions. This method has been successfully applied to various heterocyclic systems to understand their stability and electronic structure. acs.orgijcce.ac.ir For the parent 1,3-dioxane, NBO analysis has revealed significant hyperconjugative interactions, such as those between the oxygen lone pairs (nO) and the antibonding orbitals of adjacent C-H or C-C bonds (σ). researchgate.net
Application to this compound: For this compound, NBO analysis would be crucial for understanding several key electronic features:
Anomeric Effects: The interaction between the oxygen lone pairs and the σ* orbital of the C-H bond at the C2 position.
Electron Delocalization: The delocalization of π-electrons from the phenyl ring and the ethenyl group into the dioxane ring system, and vice versa.
Conformational Energy Landscapes and Potential Energy Surface (PES) Mapping
The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify all stable conformers (local minima), transition states (saddle points), and the energy barriers connecting them.
Methodologies: Computational methods like DFT and ab initio are used to calculate the energy at numerous points on the PES. researchgate.netmdpi.com For cyclic systems like 1,3-dioxanes, the PES is often explored by systematically changing key dihedral angles that define the ring's conformation (e.g., ring-puckering coordinates). Studies on 4-phenyl-1,3-dioxane have identified multiple pathways for conformational isomerization between equatorial and axial chair forms. researchgate.net The chair conformation is generally the most stable for 1,3-dioxanes, but twist-boat forms often exist as local minima that are part of the interconversion pathways. researchgate.netmdpi.com
Application to this compound: Mapping the PES of this compound would reveal the intricate energy landscape governed by the two substituents. The analysis would likely show that the lowest energy conformer is a chair form with the bulky phenyl and ethenyl groups in equatorial positions to minimize steric strain. researchgate.net The PES would also map the pathways for ring inversion (chair-to-chair interconversion), which would proceed through higher-energy twist conformations. researchgate.net The energy barriers for these conformational changes are critical for understanding the molecule's flexibility and dynamic behavior at different temperatures.
| Conformational Transition | Typical Calculated Barrier (kcal/mol) for Substituted Dioxanes |
| Chair (eq) → Twist | 9 - 11 |
| Twist → Chair (ax) | 1 - 3 |
| Chair (eq) → Chair (ax) (Overall Barrier) | ~9.7 (for unsubstituted 1,3-dioxane) mdpi.com |
Note: These values are representative of the 1,3-dioxane ring system; specific barriers for this compound would depend on the substituents' influence.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models
Computational models can predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data and the structural elucidation of new compounds.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.netchemmethod.com Theoretical predictions have shown excellent agreement with experimental ¹H and ¹³C NMR data for a variety of complex organic molecules, helping to confirm structures and assign signals. researchgate.netresearchgate.netnih.gov
IR Spectra: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies and their corresponding intensities. nih.govacs.org DFT methods, such as B3LYP, are highly effective for this purpose. researchgate.net Comparing the computed spectrum with the experimental one allows for precise assignment of vibrational modes, such as C-O, C=C, and aromatic C-H stretches, which would be characteristic of this compound. researchgate.net
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). acs.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). researchgate.netijcce.ac.ir For this compound, TD-DFT would predict transitions associated with the π→π* excitations within the phenyl and ethenyl chromophores.
Analysis of Non-Linear Optical (NLO) Properties and Charge Transfer Characteristics
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. scirp.orgresearchgate.net Computational chemistry allows for the prediction of NLO properties, guiding the design of new materials.
Methodologies: The key NLO properties, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), are calculated using DFT. ijcce.ac.irnih.gov The magnitude of these properties is strongly linked to intramolecular charge transfer, which can be analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap is often indicative of enhanced NLO activity. ijcce.ac.ir
Application to this compound: The combination of the electron-donating dioxane ring and the π-conjugated phenyl and ethenyl groups suggests that this molecule could exhibit NLO properties. Computational analysis would involve:
Calculating the HOMO-LUMO energy gap.
Computing the dipole moment, polarizability, and hyperpolarizability tensors. researchgate.netrsc.org
Visualizing the HOMO and LUMO to understand the nature of the electronic transitions. For a molecule with potential charge-transfer characteristics, the HOMO might be localized on the dioxane and phenyl groups, while the LUMO could be centered on the ethenyl group or delocalized across the π-system. ijcce.ac.ir
Molecular Dynamics Simulations for Dynamic Behavior in Solution or Polymeric Matrices
While quantum mechanics is ideal for studying static properties, molecular dynamics (MD) simulations are used to model the time-dependent behavior of molecules. bnl.govuq.edu.au
Methodologies: MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, providing a trajectory that reveals dynamic processes. nih.gov This requires a force field, which is a set of parameters describing the potential energy of the system. MD can be used to study conformational changes, solvent effects, and the behavior of molecules within larger systems like polymer matrices. acs.org
Application to this compound: MD simulations would be particularly useful for understanding:
Conformational Dynamics: Simulating the molecule in a solvent would show how it explores different conformations over time, including the rates of ring inversion and substituent rotation. acs.org
Solvent Interactions: MD can model the explicit interactions between the solute and solvent molecules, revealing how the solvent shell influences conformational preferences.
Polymer Integration: Since this compound is a monomer used in polymerization, MD simulations could model the behavior of this monomer within a growing polymer chain or its diffusion through a polymer matrix. aip.org This is crucial for understanding the properties of the resulting polymer material.
Applications in Advanced Materials Science and Polymer Chemistry
Role of 4-Ethenyl-2-phenyl-1,3-dioxane as a Monomer in Polymer Synthesis
As a monomer, this compound, also known as 2-methylene-4-phenyl-1,3-dioxane, participates in polymerization reactions to form polymers with unique characteristics. A key feature is its ability to undergo radical ring-opening polymerization (RROP). In this process, the dioxane ring opens, introducing ester linkages into the polymer backbone, a feature not typically achievable through conventional free-radical polymerization of vinyl monomers. psu.edu
Synthesis of Degradable Copolymers with Tunable Properties
The introduction of ester groups into the polymer backbone via the ring-opening of this compound is a significant strategy for producing degradable polymers. psu.edu These ester linkages are susceptible to hydrolysis, allowing the polymer to break down into smaller, potentially biocompatible molecules. researchgate.net This characteristic is highly desirable for applications in fields such as biomedicine and environmental science.
Researchers have demonstrated that by copolymerizing this compound with conventional vinyl monomers like methyl methacrylate (B99206) (MMA) or styrene (B11656), it is possible to create copolymers with adjustable degradation rates. researchgate.net The degradation profile of the resulting polymer can be controlled by varying the concentration of the this compound monomer in the initial reaction mixture. researchgate.net For instance, copolymers of 2-methylene-4-phenyl-1,3-dioxolane (a related cyclic ketene (B1206846) acetal) and styrene have shown degradation half-lives suitable for applications like drug delivery.
| Monomer System | Polymerization Method | Key Property | Reference |
| This compound and Styrene | Radical Ring-Opening Polymerization | Tunable degradation | |
| 2-Methylene-4-phenyl-1,3-dioxolane and Methyl Methacrylate | Nitroxide-Mediated Polymerization | Well-defined, degradable copolymers | researchgate.netrsc.org |
| 2-Methylene-4-phenyl-1,3-dioxolane and N-ethyl maleimide | RAFT Polymerization | Alternating copolymer with degradable backbone | researchgate.net |
Creation of Specialty Polymers with Controlled Molecular Architectures
The use of controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, with monomers like this compound allows for the synthesis of specialty polymers with well-defined and complex molecular architectures. mdpi.com These methods provide precise control over polymer molecular weight, dispersity, and block copolymer sequences. mdpi.com
For example, the copolymerization of 2-methylene-4-phenyl-1,3-dioxolane with methyl methacrylate using NMP yields well-defined, degradable PMMA-rich copolymers. researchgate.netrsc.org The styrene-like structure of the ring-opened radical from the dioxane monomer can act as a controlling comonomer, enabling good control over the polymerization of methacrylic esters. researchgate.net This approach facilitates the creation of block copolymers, where one block is degradable and the other possesses different desired properties, leading to materials with advanced functionalities. mdpi.com
Integration into Thermoplastic Polyurethanes and Other Polymeric Systems
While direct research on the integration of this compound into thermoplastic polyurethanes (TPUs) is not extensively documented in the provided results, the principles of polyurethane synthesis allow for the incorporation of diverse monomers. TPUs are synthesized by reacting diisocyanates with polyols and chain extenders. nih.govgoogle.com Vinyl polymers with hydroxyl groups can be used as the polyol component in polyurethane synthesis. google.com
Theoretically, a hydroxyl-terminated polymer created using this compound as a monomer could be incorporated into a TPU backbone. This would introduce degradable ester linkages into the polyurethane structure, potentially creating a new class of biodegradable TPUs. The mechanical properties of such a modified TPU, including its elasticity and strength, would be influenced by the structure and length of the incorporated polyester (B1180765) segments. nih.gov
Use as a Versatile Intermediate in Complex Organic Synthesis
Beyond its role in polymer science, the 1,3-dioxane (B1201747) structure is a valuable tool in organic synthesis, primarily as a protecting group and a building block for more complex molecules. nih.govbeilstein-journals.org
Building Block for Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. mdpi.comarabjchem.orgmdpi.com The 1,3-dioxane ring system can serve as a precursor or a structural component in the synthesis of various heterocyclic structures. While specific examples detailing the use of this compound as a direct building block for other heterocycles are not prevalent in the search results, the reactivity of the vinyl group and the dioxane ring offers potential pathways. For instance, the vinyl group can undergo various addition and cycloaddition reactions, while the dioxane ring can be manipulated to reveal or participate in the formation of new ring systems. The general utility of pyrazoles and other heterocycles as building blocks for bioactive molecules underscores the importance of versatile starting materials in this field. scirp.org
Protecting Group Strategies in Multi-Step Syntheses
In multi-step organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. fiveable.meresearchgate.net The 1,3-dioxane moiety is a classic protecting group for 1,3-diols and, in its formation, for carbonyl compounds. fiveable.methieme-connect.de
The formation of a 2-phenyl-1,3-dioxane (B8809928) from a 1,3-diol and benzaldehyde (B42025) protects the two hydroxyl groups. This acetal (B89532) linkage is stable under a variety of conditions, including basic, reductive, and oxidative environments, but can be readily removed (deprotected) under acidic conditions to regenerate the diol. thieme-connect.de This stability profile allows for selective chemical transformations on other parts of a complex molecule. While the ethenyl group at the 4-position adds another layer of reactivity, the core 2-phenyl-1,3-dioxane structure can still function as a protective element in a synthetic strategy. google.com
Analysis of "this compound" in Scientific Literature
Following a comprehensive review of scientific databases and literature, there is a notable absence of specific research detailing the applications of the chemical compound This compound in the fields of advanced materials science, polymer chemistry, catalysis, or ligand design. The requested article, with its specific outline, cannot be generated as there are no detailed research findings or data available for this particular molecule.
However, the scientific literature provides extensive information on structurally related isomers and analogues, which may offer context for the potential chemical behavior of the requested compound. The most prominent of these is the structural isomer 2-methylene-4-phenyl-1,3-dioxane .
Applications of Structurally Related Compounds
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Catalysts for 4-Ethenyl-2-phenyl-1,3-dioxane Synthesis
The synthesis of this compound is typically achieved via the Prins reaction, an acid-catalyzed condensation of an alkene with an aldehyde. While effective, controlling the stereochemistry of the resulting dioxane ring remains a significant challenge. Future research will be pivotal in developing catalysts that can afford high levels of diastereoselectivity and enantioselectivity.
A promising avenue lies in the design of confined chiral Brønsted acids. For instance, confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have been successfully employed in the enantioselective intermolecular Prins reaction of styrenes and paraformaldehyde to form 1,3-dioxanes. nih.govacs.org These catalysts create a chiral microenvironment that directs the approach of the substrates, leading to high enantioselectivities. nih.govnih.gov Further modification of the catalyst backbone, such as introducing electron-withdrawing groups, can enhance both reactivity and enantioselectivity. researchgate.net The development of new classes of chiral phosphoric acids also presents a viable strategy for the asymmetric construction of the 1,3-dioxane (B1201747) framework through cascade reactions. rsc.org
The goal is to create a toolbox of catalysts that allow for the precise synthesis of any desired stereoisomer of this compound, which is crucial for investigating structure-property relationships in the resulting polymers and materials.
| Catalyst Type | Potential Advantages | Key Research Focus |
| Confined Imino-imidophosphates (iIDPs) | High enantioselectivity, proven efficacy for 1,3-dioxane synthesis. nih.govacs.org | Synthesis of new iIDP variants with tailored steric and electronic properties. |
| Chiral Phosphoric Acids | Potential for cascade reactions, enabling efficient construction of complex structures. rsc.org | Broader substrate scope and application in Prins-type reactions. |
| Chiral Lewis Acids | Potential for different reactivity and selectivity profiles compared to Brønsted acids. | Development of robust, moisture-tolerant chiral Lewis acids for aqueous Prins reactions. |
Investigation of Advanced Polymerization Techniques for Enhanced Material Properties
The ethenyl (vinyl) group of this compound makes it a valuable monomer for polymerization. However, simple free-radical polymerization often leads to polymers with broad molecular weight distributions and limited control over architecture, which in turn limits the material's performance. Advanced polymerization techniques offer a pathway to precisely controlled polymer structures and, consequently, enhanced material properties.
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly promising. Although vinyl ethers are traditionally challenging to polymerize via radical pathways, recent studies have shown that techniques like RAFT can be adapted for the controlled polymerization of functional vinyl ethers, yielding polymers with predictable molecular weights and low dispersity. researchgate.netacs.org Photocatalysis is another emerging area, with N-arylacridinium salts being developed as effective photocatalysts for the cationic RAFT polymerization of vinyl ethers under visible light, offering excellent temporal control. acs.org
Furthermore, radical ring-opening polymerization (rROP) of related cyclic ketene (B1206846) acetals has been shown to produce polyesters, suggesting that under specific conditions, the dioxane ring itself could participate in polymerization, leading to novel polymer backbones. rsc.org Investigating these advanced techniques for this compound could lead to the creation of well-defined homopolymers and block copolymers with tailored thermal, mechanical, and optical properties.
| Polymerization Technique | Potential Enhancement | Research Objective |
| RAFT Polymerization | Controlled molecular weight, narrow dispersity, block copolymer synthesis. researchgate.netacs.org | Optimization of RAFT agents and conditions for this compound. |
| Cationic RAFT Polymerization | Precise control over polymer architecture, potential for stereocontrolled polymerization. acs.orgnih.gov | Development of efficient photo- and organocatalysts for living cationic polymerization. nih.gov |
| Radical Ring-Opening Polymerization (rROP) | Creation of novel polymer backbones with embedded functionalities (e.g., esters). rsc.org | Exploring conditions that favor ring-opening over simple vinyl addition. |
Exploration of Bio-Based Precursors for Sustainable Synthesis
A critical direction for future chemical manufacturing is the transition from petrochemical feedstocks to renewable, bio-based resources. The synthesis of this compound relies on precursors that can potentially be derived from biomass. The phenyl group is suggestive of precursors derivable from lignin, which is the largest natural source of aromatic building blocks. embopress.org
Lignin, a major component of lignocellulosic biomass, can be depolymerized through oxidative methods to yield valuable aromatic aldehydes like vanillin and syringaldehyde. mdpi.comnih.govnih.gov These compounds can serve as sustainable starting materials for the benzaldehyde (B42025) component of the target molecule. Similarly, the ethenyl (styrene) precursor can be synthesized from lignin-derived building blocks. researchgate.nettue.nltue.nl For instance, naturally occurring ferulic acid can be converted to 4-vinylguaiacol, a bio-based styrene (B11656) alternative, which can be further modified. acs.org
Research in this area should focus on optimizing lignin depolymerization processes to maximize the yield of desired aromatic aldehydes and developing efficient catalytic pathways to convert these bio-based platform chemicals into the necessary precursors for this compound synthesis.
| Precursor | Bio-Based Source | Key Research Challenge |
| Benzaldehyde | Lignin (via vanillin, etc.) mdpi.com | Selective and high-yield depolymerization of lignin to specific aromatic aldehydes. |
| Styrene/Vinyl Precursors | Lignin (via ferulic acid, etc.) acs.orgtue.nl | Efficient conversion of lignin-derived phenols to vinyl aromatics. |
| 1,3-Diol Component | Fermentation of sugars | Integration of fermentation and chemical catalysis for the production of functionalized diols. |
In-depth Mechanistic Studies of Under-researched Reactions
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and discovering new transformations. For this compound, several reaction pathways warrant deeper mechanistic investigation.
The Prins cyclization, while well-established, still holds mechanistic subtleties, particularly regarding the stereochemical outcome. nih.gov Computational studies using Density Functional Theory (DFT) can provide valuable insights into the transition states and intermediates, helping to rationalize the stereoselectivity observed with different catalysts. scielo.bracs.org For example, DFT calculations can help distinguish between a classical oxocarbenium route and a [2+2]-cycloaddition pathway, which has implications for catalyst design. nih.gov
The polymerization mechanisms also require further study. A deeper understanding of the elementary steps in the cationic polymerization of vinyl ethers, for instance, can aid in the design of new catalytic systems for producing stereoregular polymers. nih.govcornell.edu Mechanistic investigations into potential side reactions, such as ring-opening or chain transfer, are crucial for achieving high-fidelity polymerization.
Computational Design of Derivatives with Tailored Conformational and Electronic Properties
Computational chemistry offers powerful tools for the in silico design of new molecules with specific, pre-determined properties. This approach can accelerate the discovery of this compound derivatives with tailored functionalities.
Quantum-chemical calculations can be used to study the conformational preferences of the 1,3-dioxane ring, which are influenced by the substituents. researchgate.net Understanding the conformational landscape is crucial, as it affects the molecule's reactivity and the properties of the resulting polymers. Computational methods can predict how different substituents on the phenyl ring or the dioxane core will alter the electronic properties of the vinyl group, thereby tuning its reactivity in polymerization. scispace.com
Furthermore, computational screening can be employed to design derivatives with specific applications in mind, such as modulators for overcoming multidrug resistance in cancer therapy, an area where other 1,3-dioxane derivatives have shown promise. nih.gov By modeling the interactions of designed molecules with biological targets, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.
| Computational Method | Research Goal | Potential Outcome |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms (e.g., Prins cyclization). scielo.br | Rational design of more selective catalysts. |
| Ab initio Molecular Orbital Theory | Analyze conformational energies and barriers. researchgate.net | Prediction of polymer properties based on monomer conformation. |
| Molecular Docking | Screen derivatives for biological activity. nih.gov | Identification of new therapeutic applications for dioxane-based structures. |
Q & A
Q. What are the optimized synthetic routes for 4-Ethenyl-2-phenyl-1,3-dioxane, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of diols with carbonyl compounds or substitution reactions on preformed dioxane scaffolds. For example, the phenyl group can be introduced via Friedel-Crafts alkylation, while the ethenyl substituent may require palladium-catalyzed coupling (e.g., Heck reaction) . Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature (60–120°C), and catalyst choice (e.g., p-toluenesulfonic acid for cyclization). Yield optimization often requires inert atmospheres to prevent oxidation of the ethenyl group. Purity is confirmed via GC-MS or HPLC with UV detection (λ ~250–280 nm for aromatic/ethenyl absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
